molecular formula C10H10N2O3 B14585464 6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one CAS No. 61382-80-7

6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one

Cat. No.: B14585464
CAS No.: 61382-80-7
M. Wt: 206.20 g/mol
InChI Key: DSLGQIUSESHPNX-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one is a heterocyclic organic compound that belongs to the naphthyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the use of methoxy-substituted anilines and pyridine derivatives, followed by cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of functional groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could produce a variety of functionalized naphthyridines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,8-Naphthyridine: The parent compound with a similar structure.

    6,7-Dimethoxyquinoline: A structurally related compound with different biological activities.

    4-Hydroxy-1,8-naphthyridine: Another derivative with potential medicinal applications.

Uniqueness

6,7-Dimethoxy-1,8-naphthyridin-4(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other naphthyridine derivatives.

Properties

CAS No.

61382-80-7

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

6,7-dimethoxy-1H-1,8-naphthyridin-4-one

InChI

InChI=1S/C10H10N2O3/c1-14-8-5-6-7(13)3-4-11-9(6)12-10(8)15-2/h3-5H,1-2H3,(H,11,12,13)

InChI Key

DSLGQIUSESHPNX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C(=C1)C(=O)C=CN2)OC

Origin of Product

United States

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